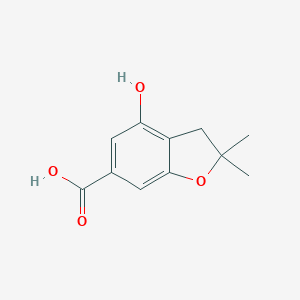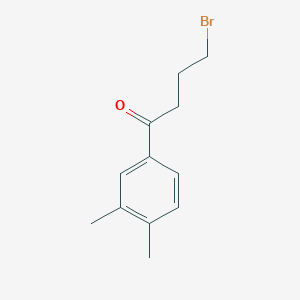
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"4-Bromo-1-(3,4-dimethylphenyl)butan-1-one" is a compound of interest in organic chemistry and materials science due to its unique structural and chemical properties. The molecule comprises a bromine atom attached to a butan-1-one moiety, which is further substituted with a 3,4-dimethylphenyl group. This structure lends itself to a variety of chemical reactions and properties, making it a valuable compound for research and application in different fields.
Synthesis Analysis
The synthesis of related brominated compounds and their polymers can involve phase transfer catalyzed polymerization techniques. For example, Percec and Wang (1991) described the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) using a similar brominated compound as a monomer, demonstrating the utility of brominated aromatic compounds in polymer science (Percec & Wang, 1991).
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds, including "this compound," often features significant interactions between the bromine atom and the aromatic system. Such structures can be analyzed using X-ray crystallography or NMR spectroscopy to determine the conformation and electronic distribution within the molecule. Wang et al. (2005) synthesized a related compound, analyzing its structure through crystallographic methods to understand the dihedral angles and bond lengths that characterize these molecules (Wang et al., 2005).
Chemical Reactions and Properties
Brominated aromatic compounds like "this compound" are reactive towards nucleophilic substitution reactions due to the presence of a bromine atom, which is a good leaving group. They can also undergo oxidative coupling and electrophilic substitution reactions, providing a pathway to synthesize a wide range of derivatives and polymers. Brittain et al. (1982) investigated the bromination of dimethylphenols, revealing the reactivity pattern of such compounds towards bromination and subsequent reactions (Brittain et al., 1982).
Scientific Research Applications
Organic Synthesis and Catalysis
Research on 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one explores its utility in organic synthesis, particularly in catalytic processes. For example, studies have shown its relevance in Friedel-Crafts alkylation reactions, where it acts as a precursor for synthesizing complex organic molecules. These processes benefit from the use of modified natural clays as catalysts, which enhance selectivity and yield, enabling the synthesis of key compounds like raspberry ketone. The ability to regenerate and reuse these catalysts highlights a move towards more sustainable and environmentally friendly chemical processes (Tateiwa & Uemura, 1997).
Polymer and Material Science
In the realm of material science, this compound contributes to the development of advanced polymers and materials. For instance, it's involved in the production of Butene-1, a crucial component for creating high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). Alphabutol technology, which focuses on the ethylene dimerization process, is a key area of research aiming at optimizing the selectivity and efficiency of Butene-1 production. Such advancements are critical for improving the properties and applications of polyethylene materials in various industries (Alenezi, Manan, & Zaidel, 2019).
Environmental and Health Impact Studies
Research also delves into the environmental and health impacts of brominated compounds, including this compound. Studies on novel brominated flame retardants (NBFRs) have raised concerns regarding their occurrence in indoor environments and potential health risks. These compounds are found in consumer goods, dust, and food, prompting a need for further investigation into their environmental fate, toxicology, and strategies for minimizing exposure. The detection of high concentrations of related brominated compounds highlights the significance of monitoring and managing these substances to safeguard human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
4-bromo-1-(3,4-dimethylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAHFTGHLQRZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381982 |
Source


|
| Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-93-0 |
Source


|
| Record name | 4-Bromo-1-(3,4-dimethylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

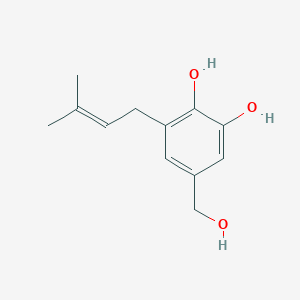



![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
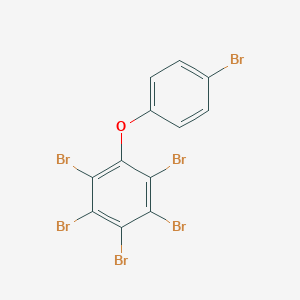
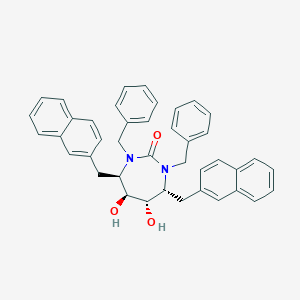
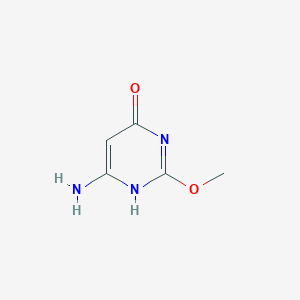
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
